molecular formula C23H28N6O2 B2379623 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014009-31-4

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2379623
CAS RN: 1014009-31-4
M. Wt: 420.517
InChI Key: CRTLJUYSQFKVDN-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity Research has focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural motif with the compound . These derivatives exhibit potent cytotoxic properties against various cancer cell lines, demonstrating the potential of this chemical framework in cancer research (Deady et al., 2003).

Metal Complexes and Base Pair Modeling Another area of application involves the synthesis of metal complexes of pyrazolylpurine derivatives, which serve as models for metal-mediated base pairs in nucleic acids. This research provides insights into the structural characterization and potential applications in biomolecular engineering (Sinha et al., 2015).

Green Chemistry and Catalysis The compound's framework has been explored in the context of green chemistry, specifically in the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives using theophylline (a related purine dione) as a catalyst. This approach highlights the utility of purine derivatives in promoting eco-friendly and efficient chemical reactions (Yazdani-Elah-Abadi et al., 2017).

Antimicrobial Activity Furthermore, new chalcone derivatives synthesized from chlorotheophylline have been evaluated for their antimicrobial properties, indicating the broader pharmacological potential of purine-based compounds (Abdul-Reda & Abdul-Ameer, 2018).

Photovoltaic Applications Research into novel electron-withdrawing groups based on the pyran-4-ylidene motif for photovoltaic applications also showcases the relevance of such structures in developing new materials for energy conversion (Li et al., 2012).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)-7-(2-phenylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-15(2)14-28-21(30)19-20(26(5)23(28)31)24-22(29-17(4)13-16(3)25-29)27(19)12-11-18-9-7-6-8-10-18/h6-10,13,15H,11-12,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTLJUYSQFKVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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